molecular formula C29H31N3O3 B11489999 5-(1-adamantyl)-2-methyl-N-(2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)-3-furamide CAS No. 924834-91-3

5-(1-adamantyl)-2-methyl-N-(2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)-3-furamide

Cat. No.: B11489999
CAS No.: 924834-91-3
M. Wt: 469.6 g/mol
InChI Key: DWEFSVIMFSIHEU-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the pyridine and furan rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

924834-91-3

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

5-(1-adamantyl)-2-methyl-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-3-carboxamide

InChI

InChI=1S/C29H31N3O3/c1-18-24(12-26(35-18)29-13-20-9-21(14-29)11-22(10-20)15-29)28(34)32-25-7-3-2-6-23(25)27(33)31-17-19-5-4-8-30-16-19/h2-8,12,16,20-22H,9-11,13-15,17H2,1H3,(H,31,33)(H,32,34)

InChI Key

DWEFSVIMFSIHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5C(=O)NCC6=CN=CC=C6

Origin of Product

United States

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